molecular formula C7H14ClNO B2494281 Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride CAS No. 1955506-40-7

Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride

Cat. No. B2494281
CAS RN: 1955506-40-7
M. Wt: 163.65
InChI Key: UUKHMSHUJLVWEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride, also known as DCC-HCl, is a chemical compound used in various scientific research applications. It is a white crystalline solid with a molecular weight of 177.7 g/mol and a melting point of 159-161°C. DCC-HCl is commonly used as a coupling agent in peptide synthesis and as a carbodiimide in organic chemistry reactions.

Mechanism of Action

The mechanism of action of Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride involves the formation of an O-acylisourea intermediate. This intermediate is highly reactive and can react with a nucleophile, such as an amine, to form a stable amide bond.
Biochemical and Physiological Effects:
Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride does not have any direct biochemical or physiological effects. It is used solely as a chemical reagent in scientific research.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride as a coupling agent is its high reactivity and ability to form stable peptide bonds. However, Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride can also lead to side reactions, such as the formation of O-acylisourea byproducts, which can reduce the yield of the desired product. Additionally, Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride is highly toxic and should be handled with care.

Future Directions

There are several future directions for research involving Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride. One direction is to develop new coupling agents that are more efficient and have fewer side reactions. Another direction is to investigate the use of Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride in the synthesis of other organic compounds, such as esters and amides. Finally, there is potential for the use of Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride in drug discovery and development, as it can be used to synthesize peptide-based drugs.

Synthesis Methods

The synthesis of Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with methylamine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization.

Scientific Research Applications

Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride is widely used in peptide synthesis as a coupling agent. It is used to activate carboxylic acids and facilitate the formation of peptide bonds. Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride is also used in the synthesis of esters, amides, and other organic compounds.

properties

IUPAC Name

methyl 2,2-dimethylcyclopropane-1-carboximidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-7(2)4-5(7)6(8)9-3;/h5,8H,4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKHMSHUJLVWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=N)OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride

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